REACTION_CXSMILES
|
[C:1](=[O:4])(O)O.[NH2:5][C:6]([NH2:8])=N.CS(C)=O.C[N:14]([CH3:17])[CH:15]=O.C[N:19]([CH3:23])[C:20](=O)[CH3:21]>>[N:8]1[C:6]2[CH:20]=[CH:21][O:4][C:1]=2[CH:17]=[N:14][CH:15]=1.[N:19]1[CH:20]=[CH:21][CH:6]=[N:5][CH:23]=1 |f:0.1|
|
Name
|
XIX
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.NC(=N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=[O:4])(O)O.[NH2:5][C:6]([NH2:8])=N.CS(C)=O.C[N:14]([CH3:17])[CH:15]=O.C[N:19]([CH3:23])[C:20](=O)[CH3:21]>>[N:8]1[C:6]2[CH:20]=[CH:21][O:4][C:1]=2[CH:17]=[N:14][CH:15]=1.[N:19]1[CH:20]=[CH:21][CH:6]=[N:5][CH:23]=1 |f:0.1|
|
Name
|
XIX
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.NC(=N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1](=[O:4])(O)O.[NH2:5][C:6]([NH2:8])=N.CS(C)=O.C[N:14]([CH3:17])[CH:15]=O.C[N:19]([CH3:23])[C:20](=O)[CH3:21]>>[N:8]1[C:6]2[CH:20]=[CH:21][O:4][C:1]=2[CH:17]=[N:14][CH:15]=1.[N:19]1[CH:20]=[CH:21][CH:6]=[N:5][CH:23]=1 |f:0.1|
|
Name
|
XIX
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)(O)=O.NC(=N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |